molecular formula C18H12Cl2N4OS B2545887 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921486-46-6

6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2545887
CAS No.: 921486-46-6
M. Wt: 403.28
InChI Key: LIKDETXCIMKIRH-UHFFFAOYSA-N
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Description

6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group and a 2,4-dichlorobenzylthio moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4OS/c19-12-7-6-11(15(20)8-12)10-26-18-22-16-14(17(25)23-18)9-21-24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKDETXCIMKIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as 3-aminopyrazole and formamide derivatives. The phenyl group is introduced via electrophilic aromatic substitution reactions.

The 2,4-dichlorobenzylthio moiety is usually attached through a nucleophilic substitution reaction. This involves the reaction of a 2,4-dichlorobenzyl halide with a thiol derivative of the pyrazolo[3,4-d]pyrimidine core under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorines on the benzyl group can be substituted with nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the phenyl group, which may affect its biological activity.

    1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the 2,4-dichlorobenzylthio moiety, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both the phenyl group and the 2,4-dichlorobenzylthio moiety in 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

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